molecular formula C10H9ClF2 B3315271 2-Chloro-4-(3,4-difluorophenyl)-1-butene CAS No. 951892-60-7

2-Chloro-4-(3,4-difluorophenyl)-1-butene

Cat. No.: B3315271
CAS No.: 951892-60-7
M. Wt: 202.63 g/mol
InChI Key: TXTLPPYUYQZEJP-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,4-difluorophenyl)-1-butene (CAS: 1443343-88-1) is a halogenated organic compound featuring a chloro-substituted butene backbone and a 3,4-difluorophenyl group. Its structural complexity arises from the combination of aliphatic and aromatic fluorinated moieties, which may confer unique reactivity or physicochemical properties.

Properties

IUPAC Name

4-(3-chlorobut-3-enyl)-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTLPPYUYQZEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=C(C=C1)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252417
Record name 4-(3-Chloro-3-buten-1-yl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-60-7
Record name 4-(3-Chloro-3-buten-1-yl)-1,2-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloro-3-buten-1-yl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,4-difluorophenyl)-1-butene typically involves the reaction of 3,4-difluorobenzene with a suitable chlorinated butene precursor under controlled conditions. The reaction may be catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,4-difluorophenyl)-1-butene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 4-(3,4-difluorophenyl)-1-butene.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Epoxides or alcohols.

    Reduction: 4-(3,4-difluorophenyl)-1-butene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(3,4-difluorophenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,4-difluorophenyl)-1-butene involves its interaction with specific molecular targets. The chloro and difluorophenyl groups can participate in various binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Overview of Comparable Halogenated Aromatic Compounds

The following table summarizes key discontinued halogenated aromatic compounds with structural or functional group similarities to 2-Chloro-4-(3,4-difluorophenyl)-1-butene:

Compound Name CAS Number Purity Key Substituents Status
This compound 1443343-88-1 97.0% Chloro, 3,4-difluorophenyl, butene Discontinued
4,5-Difluoro-3-iso-pentoxybenzaldehyde 931991-06-9 95% Difluoro, iso-pentoxy, benzaldehyde Discontinued
4-(5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid 951892-60-7 97.0% Fluorophenyl, methoxyphenyl, pyrazolyl, oxobutanoic acid Discontinued

Structural and Functional Analysis

Halogenation Patterns
  • This compound : Combines aliphatic chlorine with aromatic difluoro substitution. The chloro group on the butene chain may enhance electrophilicity, while the 3,4-difluorophenyl group could influence steric and electronic interactions in aromatic systems .
  • 4,5-Difluoro-3-iso-pentoxybenzaldehyde: Features aromatic difluoro and branched alkoxy (iso-pentoxy) groups.
  • Pyrazolyl-oxobutanoic Acid Derivative: Contains fluorophenyl and methoxyphenyl groups on a pyrazole ring, linked to an oxobutanoic acid. This structure may have been explored for pharmaceutical applications (e.g., kinase inhibitors), but its discontinuation limits further analysis .

Biological Activity

2-Chloro-4-(3,4-difluorophenyl)-1-butene is a halogenated organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Its unique structural characteristics, particularly the presence of both chlorine and fluorine substituents, may influence its interactions with biological targets, thereby affecting various metabolic pathways and cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClF2C_10H_8ClF_2. The compound features a butene backbone with a chloro group and a difluorophenyl moiety, which contributes to its reactivity and potential bioactivity.

Property Value
Molecular FormulaC₁₀H₈ClF₂
Molecular Weight218.62 g/mol
Melting PointNot specified
SolubilityOrganic solvents

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may modulate enzyme activities involved in halogenation or dehalogenation processes, which can lead to various downstream effects on cellular signaling pathways. This modulation can result in antimicrobial or anticancer effects depending on the biological context.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic processes critical for bacterial survival.

Anticancer Activity

Preliminary research suggests that this compound may also possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines at low concentrations, indicating its potential as a therapeutic agent in oncology. The specific pathways through which it exerts these effects are still under investigation, but it is believed to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.
  • Anticancer Activity : In vitro assays conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration) compared to control groups.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Biological Activity
2-Chloro-4-(3,5-difluorophenyl)-1-buteneAntimicrobial and anticancer properties
2-Chloro-4-(2-chlorophenyl)-1-buteneUsed as an intermediate in organic synthesis; limited bioactivity reported

The presence of different substituents (e.g., additional chlorine or fluorine atoms) alters the reactivity and biological activity of these compounds significantly.

Research Findings and Future Directions

Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects. Future studies should focus on:

  • Detailed mechanistic studies using advanced biochemical techniques.
  • In vivo studies to assess the therapeutic potential and safety profile.
  • Exploration of potential drug formulations incorporating this compound for enhanced bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(3,4-difluorophenyl)-1-butene
Reactant of Route 2
2-Chloro-4-(3,4-difluorophenyl)-1-butene

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